molecular formula C24H23N3O3S2 B2718908 3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923682-12-6

3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2718908
CAS RN: 923682-12-6
M. Wt: 465.59
InChI Key: KLBMVOVLSKBSIU-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Discovery and Evaluation of VEGFR-2 Inhibitors

One of the primary applications of benzamide derivatives, closely related to the compound , is their role as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have been identified as potent and selective inhibitors, demonstrating significant kinase selectivity and favorable pharmacokinetic properties. Such characteristics are crucial for the development of therapeutic agents targeting cancer and other diseases associated with angiogenesis. The study by Borzilleri et al. (2006) showcases the synthesis and evaluation of substituted benzamides, highlighting their robust in vivo efficacy in tumor models, providing a basis for further exploration of similar compounds in cancer research Borzilleri et al., 2006.

Heterocyclic Chemistry Innovations

The realm of heterocyclic chemistry has seen significant contributions from compounds related to "3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide". For instance, Vasilin et al. (2015) explored the reactions of secondary aminothieno[2,3-b]pyridine-2-carboxamides, leading to novel angular and linear isoindole derivatives. This research opens new avenues for the synthesis of complex heterocyclic structures, potentially useful in drug discovery and material science Vasilin et al., 2015.

Antimicrobial Studies

Compounds structurally similar to "this compound" have been synthesized and evaluated for their antimicrobial activities. Patel and Agravat (2007) synthesized benzothiazole derivatives and tested them against various bacterial and fungal strains. Their findings contribute to the ongoing search for new antimicrobial agents amid rising drug resistance Patel & Agravat, 2007.

Advanced Synthesis Techniques

Innovations in synthetic methods have also been a significant area of application. For example, Faty, Youssef, and Youssef (2011) reported on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, demonstrating the efficiency of modern synthetic techniques in producing complex heterocycles. Such advancements in synthetic methodologies facilitate the rapid generation of diverse compound libraries for various research applications Faty, Youssef, & Youssef, 2011.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-6-4-5-19(14-20)23(28)27(15-18-9-11-25-12-10-18)24-26-21-8-7-17(3)13-22(21)31-24/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBMVOVLSKBSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.